2H-1,4-Benzothiazin-3(4H)-one
Overview
Description
2H-1,4-Benzothiazin-3(4H)-one derivatives were synthesized and tested for calcium antagonistic and calmodulin antagonistic activities.
Properties
IUPAC Name |
4H-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMIJNXNMDHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201355 | |
Record name | 4H-1,4-Benzothiazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-20-2 | |
Record name | 2H-1,4-Benzothiazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5325-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,4-Benzothiazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5325-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4H-1,4-Benzothiazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,4-benzothiazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4H-1,4-BENZOTHIAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89RAU9XR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2H-1,4-Benzothiazin-3(4H)-one?
A1: The molecular formula of this compound is C8H7NOS, and its molecular weight is 165.21 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques are commonly employed to characterize this compound, including:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR and 13C-NMR): Offers detailed insights into the structure and connectivity of atoms within the molecule. [, , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]
Q3: What are some common structural features observed in this compound derivatives?
A3: Studies have shown that the six-membered heterocyclic ring in this compound often adopts a distorted conformation, typically described as a screw-boat or half-chair conformation. [, , , , , , ] Additionally, various substituents can be introduced at different positions on the benzothiazine core, significantly influencing its chemical and biological properties. [, , , , , , , , , , ]
Q4: What are some established synthetic routes to this compound and its derivatives?
A4: Researchers have explored various synthetic approaches to access 2H-1,4-Benzothiazin-3(4H)-ones. Some key methods include:
- Reaction of o-aminothiophenol with acylpyruvic acids or furan-2,3-diones: This versatile approach can yield both enaminones and 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. []
- Nucleophilic additions of mercaptoalkanoate esters or acids to benzoquinone diimines: Followed by cyclization, this method provides efficient routes to 2H-1,4-benzothiazin-3(4H)-ones and related benzothiazepines. []
- Reductive cyclization of nitroarenyl ketones: Utilizing reagents like stannous chloride can lead to the formation of benzothiazine derivatives through cyclization and potential rearrangement reactions. []
- Ring expansion of 1,4-benzothiazines: Treatment with reagents like propiolactone can expand the ring system to generate benzothiazepines. []
Q5: Can you elaborate on the reactivity of this compound?
A5: The reactivity of this compound stems from the presence of various reactive sites:
- The nitrogen atom: Can undergo alkylation or acylation reactions, allowing for the introduction of diverse substituents. [, , , ]
- The carbonyl group: Can participate in condensation reactions, leading to the formation of imines or other derivatives. []
- The aromatic ring: Can undergo electrophilic aromatic substitution reactions, enabling further functionalization. []
Q6: What are some of the reported biological activities of this compound derivatives?
A6: this compound derivatives have demonstrated a diverse range of biological activities, including:
- Anticonvulsant activity: Certain derivatives display promising anticonvulsant effects in animal models, suggesting potential as therapeutic agents for epilepsy. []
- Xanthine oxidase inhibition: Some derivatives exhibit inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, potentially useful for treating gout. []
- Calcium channel blocking activity: Several derivatives demonstrate calcium channel blocking activity, which could have implications for treating cardiovascular diseases. []
- Calmodulin antagonism: Some derivatives act as calmodulin antagonists, potentially influencing various cellular processes regulated by calmodulin. []
- Antimicrobial activity: Certain derivatives possess antibacterial and antifungal properties, highlighting their potential as antimicrobial agents. []
- KCa3.1 channel inhibition: Specific derivatives, like NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one), exhibit potent inhibitory activity against the KCa3.1 channel, a target for immunosuppression and treating fibroproliferative disorders. [, ]
Q7: How does the structure of this compound influence its biological activity?
A7: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold significantly impact its biological activity.
- Substituents at the 2-position: Introduction of aryl or alkyl groups often modulates activity, with specific groups enhancing potency or selectivity for particular targets. [, , , , ]
- Modifications at the 4-position: Introduction of alkyl, aryl, or heterocyclic substituents can significantly affect potency and target selectivity. [, , , , ]
- Substitution on the benzene ring: Modifications, such as halogenation or the introduction of alkoxy groups, can fine-tune pharmacological properties. [, , ]
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